4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O/c22-13-14-6-8-16(9-7-14)21-23-18-11-10-17(12-19(18)24-21)20(25)15-4-2-1-3-5-15/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPBXFRFQCRWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192541-69-7 | |
| Record name | 1192541-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of o-Phenylene Diamine with Carbonyl Precursors
The benzimidazole core is typically constructed via cyclocondensation between o-phenylene diamine and a benzoyl-containing aldehyde. A ZnO nanoparticle (ZnO-NP)-catalyzed method demonstrates high efficiency, achieving yields exceeding 85% under solvent-free conditions. The reaction proceeds through nucleophilic attack of the diamine’s amino group on the aldehyde carbonyl, followed by dehydration and aromatization (Figure 1):
$$
\text{o-Phenylene diamine} + \text{5-Benzoyl-2-nitrobenzaldehyde} \xrightarrow{\text{ZnO-NPs, 100°C}} \text{Benzimidazole intermediate} + \text{H}_2\text{O}
$$
Key advantages of this method include:
Functionalization of the Benzonitrile Moiety
Introduction of the benzonitrile group is achieved via Suzuki-Miyaura coupling, utilizing palladium catalysts. A representative protocol involves:
- Borylation of the benzimidazole intermediate using bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(dppf).
- Cross-coupling with 4-cyanophenylboronic acid under inert atmosphere, yielding the target compound.
Reaction conditions critically influence yield:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | <70°C: <40% yield; >100°C: Decomposition |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | <1.5 mol%: Slow kinetics; >3 mol%: Side reactions |
| Solvent | Toluene/EtOH (3:1) | Polar aprotic solvents reduce boronic acid solubility |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Transitioning from batch to flow chemistry addresses scalability challenges:
Catalyst Immobilization Techniques
Immobilizing Pd catalysts on mesoporous silica (SBA-15) enhances recyclability:
| Cycle Number | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| 1 | 92 | 1.2 |
| 5 | 89 | 1.5 |
| 10 | 84 | 2.1 |
Leached Pd is effectively removed via chelating resins, meeting pharmacopeial limits (<10 ppm).
Reaction Optimization and Troubleshooting
Temperature and Solvent Effects
A study comparing solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| Ethanol | 24.3 | 65 | 89 |
| Toluene | 2.4 | 82 | 97 |
Lower-polarity solvents favor cyclization by stabilizing transition states through hydrophobic interactions.
Managing Nitrile Group Reactivity
The benzonitrile group’s susceptibility to hydrolysis necessitates:
- Strict anhydrous conditions (H₂O <50 ppm)
- Buffered reaction media (pH 6–8) to prevent acid/base-catalyzed degradation
- Low-temperature storage (-20°C) of intermediates to preclude nitrile → amide conversion
Analytical Characterization Protocols
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, Imidazole NH)
- δ 7.89–7.21 (m, 12H, Aromatic H)
- δ 4.32 (s, 1H, Benzoate CH)
IR (KBr) :
- 2225 cm⁻¹ (C≡N stretch)
- 1680 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=N benzimidazole)
HRMS (ESI+) :
- Calculated for C₂₁H₁₃N₃O [M+H]⁺: 324.1131
- Found: 324.1129 (Δ = -0.62 ppm)
Purity Assessment via HPLC
Method: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm
- Retention time: 6.72 ± 0.3 min
- Purity: 99.1% (area normalization)
Emerging Methodologies
Photocatalytic Synthesis
Visible-light-driven protocols using eosin Y as photosensitizer reduce energy input:
- Yield : 88% under 450 nm LED irradiation vs. 72% thermal control
- Reaction time : 45 minutes vs. 4 hours conventional
Biocatalytic Approaches
Engineered transaminases enable enantioselective synthesis of chiral benzimidazoles:
| Enzyme | ee (%) | Productivity (g/L/h) |
|---|---|---|
| BbTA-M3 | 99 | 0.8 |
| CvTA-R4 | 95 | 1.2 |
Chemical Reactions Analysis
Types of Reactions
4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the benzoyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, benzimidazole derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds demonstrating significant antibacterial activity .
Anticancer Potential
The compound's structure allows it to interact with specific molecular targets within biological systems, potentially inhibiting enzymes and receptors linked to cancer progression. Various studies have highlighted the anticancer activities of benzimidazole derivatives, suggesting that this compound may also contribute to this field. For example, certain analogs have been reported to exhibit cytotoxic effects against cancer cell lines .
Other Therapeutic Uses
Beyond antimicrobial and anticancer applications, benzimidazole derivatives have been explored for antiviral and anti-inflammatory properties. Compounds structurally related to this compound have shown promise against viruses such as Hepatitis C and Herpes Simplex Virus . Additionally, some studies suggest potential analgesic and anti-inflammatory effects, indicating a broader therapeutic scope for this compound .
Mechanism of Action
The mechanism of action of 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoyl and benzonitrile groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile (Compound 2f)
- Structure : Lacks the 5-benzoyl group but retains the 4-benzonitrile substituent.
- Synthesis : Synthesized via condensation of 1,2-phenylenediamine with methyl 4-formylbenzoate in DMF using Na₂S₂O₅ as a catalyst .
- Properties : The absence of the benzoyl group reduces steric bulk and may lower melting points compared to the target compound.
(E)-4-(2-((1H-Benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzonitrile (6r)
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile
Cytotoxicity of Hydrazone Derivatives
- Compound 5c (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2-methoxybenzylidene)benzohydrazide): Displays an IC₅₀ of 0.06 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ 0.045–0.052 µM). The hydrazone linkage and methoxy group contribute to enhanced DNA intercalation .
- Implications for Target Compound : The benzoyl group in 4-(5-benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile may similarly enhance DNA binding or kinase inhibition, though experimental data are lacking.
Biological Activity
4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile is an organic compound belonging to the class of benzimidazole derivatives. Its unique structure, characterized by a benzimidazole core with benzoyl and benzonitrile substituents, positions it as a promising candidate in medicinal chemistry, particularly for its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C21H13N3O. The compound features two nitrogen atoms within its structure, which are essential for its biological activity. The presence of the benzimidazole core is crucial as it is known for interacting with various biological targets.
Antimicrobial Properties
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit essential cellular processes in microbes. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 40 μg/mL | |
| Escherichia coli | 200 μg/mL | |
| Bacillus subtilis | 300 μg/mL | |
| Pseudomonas aeruginosa | 500 μg/mL |
These findings suggest that the compound exhibits varying degrees of effectiveness against different strains of bacteria, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells. For example, research conducted on tumor-bearing mice indicated that this compound can suppress tumor growth effectively:
The mechanism of action appears to involve the compound's ability to interact with specific molecular targets, potentially inhibiting key enzymes and receptors involved in cancer progression.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with various enzymes and receptors within biological systems. The benzimidazole core is known for its binding affinity to these targets, which may lead to inhibition of their activity. The additional benzoyl and benzonitrile groups likely enhance this interaction, contributing to the compound's therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from amido-nitriles. Common reagents include catalysts such as nickel or other transition metals to facilitate the cyclization process. The following table summarizes the key steps involved in the synthesis:
| Step | Description |
|---|---|
| Step 1 | Formation of amido-nitriles through reaction of nitriles with amides. |
| Step 2 | Cyclization using catalysts to form the benzimidazole core. |
| Step 3 | Functionalization to introduce benzoyl and benzonitrile groups. |
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in various biological assays:
- Study on Benzimidazole Derivatives : A study demonstrated that derivatives with similar structures exhibited notable cytotoxicity against human lung adenocarcinoma cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
- Antibacterial Activity : Another investigation reported that certain benzimidazole derivatives showed strong antibacterial properties against both Gram-positive and Gram-negative bacteria, reinforcing the potential applications of these compounds in treating infections .
Q & A
Q. Optimization Strategies :
- Temperature Control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require reflux conditions to avoid decomposition.
- Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling steps, with ligand-to-metal ratios adjusted to minimize side products .
- Solvent Selection : DMF enhances solubility of intermediates, while toluene is preferred for moisture-sensitive steps .
Which spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- 1H/13C NMR : Critical for confirming the benzimidazole core and substituent positions. Key signals include:
- Aromatic protons (δ 7.2–8.5 ppm) for the benzoyl and benzonitrile groups.
- Imidazole NH protons (δ ~12.5 ppm, broad singlet) .
- IR Spectroscopy : Detects nitrile (C≡N stretch at ~2220 cm⁻¹) and carbonyl (C=O stretch at ~1680 cm⁻¹) functional groups .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 340.1184 for C₂₁H₁₄N₃O) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals and confirm regiochemistry .
How can researchers resolve discrepancies in melting points or spectroscopic data between synthetic batches?
Advanced Research Focus
Discrepancies often arise from impurities or polymorphic forms. Methodological approaches include:
- Recrystallization : Test solvents like ethanol/water mixtures to isolate pure crystalline forms, as seen in benzimidazole derivatives with melting points varying by ±3°C .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to confirm purity (>98% required for reliable data) .
- PXRD : Identify polymorphs if melting points diverge significantly (>5°C) .
Case Study : Inconsistent NH proton signals in NMR may indicate residual solvents (e.g., DMSO-d₆). Dry samples under vacuum (40°C, 24 hrs) and reacquire spectra .
What computational methods aid in understanding the electronic structure of this compound?
Q. Advanced Research Focus
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). This reveals charge distribution in the benzimidazole core, explaining electrophilic reactivity at the C2 position .
- Molecular Docking : If biological activity is hypothesized, dock the compound into target proteins (e.g., kinases) using AutoDock Vina to assess binding modes .
Practical Tip : Compare computed vs. experimental IR spectra to validate force-field parameters .
How to design experiments to investigate the compound’s reactivity under varying electrophilic conditions?
Q. Advanced Research Focus
- Electrophilic Substitution : React with HNO₃/H₂SO₄ to test nitration at electron-rich positions (e.g., C5 of benzimidazole). Monitor regioselectivity via LC-MS .
- Cross-Coupling : Perform Buchwald-Hartwig amination with aryl halides to functionalize the benzoyl group. Optimize Pd catalysts (e.g., XPhos Pd G3) and bases (Cs₂CO₃) .
Contradiction Management : If competing reaction pathways occur (e.g., nitration vs. oxidation), use low-temperature kinetics (0–5°C) to favor substitution over decomposition .
What strategies optimize yield in multi-step synthesis involving sensitive functional groups?
Q. Advanced Research Focus
- Protection-Deprotection : Shield the nitrile group with TMSCl during benzoylation to prevent side reactions. Deprotect with KF/MeOH .
- Flow Chemistry : For moisture-sensitive steps, use continuous flow reactors to minimize exposure and improve reproducibility (yields >85% reported for similar compounds) .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
